The High-Potency A₂B Adenosine Receptor Antagonist PSB-1901: A Technical Guide to Affinity and Selectivity
The High-Potency A₂B Adenosine Receptor Antagonist PSB-1901: A Technical Guide to Affinity and Selectivity
This in-depth technical guide provides a comprehensive overview of the affinity and selectivity profile of PSB-1901, a highly potent and selective antagonist of the A₂B adenosine receptor (A₂BAR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of adenosine receptor pharmacology and its therapeutic applications, particularly in the fields of oncology and inflammation.
Introduction: The A₂B Adenosine Receptor as a Therapeutic Target
The A₂B adenosine receptor is a G-protein coupled receptor (GPCR) that is typically activated by high concentrations of adenosine, a signaling nucleoside present in the extracellular space. Under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels can rise significantly, leading to the activation of the A₂B receptor. This activation triggers a cascade of downstream signaling events, primarily through the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
The upregulation of the A₂B receptor and its signaling pathway has been implicated in a variety of pathological processes, including cancer progression, angiogenesis, and inflammation.[1] Consequently, the development of potent and selective A₂B receptor antagonists has emerged as a promising therapeutic strategy. PSB-1901 has been identified as a lead compound in this class, exhibiting picomolar affinity and exceptional selectivity for the human A₂BAR.[2][3]
PSB-1901: A Profile of a Potent Antagonist
PSB-1901, with the chemical name 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, is a xanthine derivative that has been extensively characterized for its potent and selective antagonism of the A₂B adenosine receptor.[1] Its high affinity and selectivity make it an invaluable tool for preclinical research into the physiological and pathophysiological roles of the A₂B receptor.
Chemical Structure:
Affinity and Selectivity Profile of PSB-1901
The defining characteristics of PSB-1901 are its picomolar affinity for the human A₂B adenosine receptor and its remarkable selectivity over the other adenosine receptor subtypes (A₁, A₂A, and A₃). This high selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses can be confidently attributed to the blockade of the A₂B receptor.
Quantitative Affinity Data
The binding affinity (Ki) of PSB-1901 has been determined through radioligand binding assays, while its functional antagonist potency (KB) has been assessed in functional assays measuring cAMP accumulation.[1]
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Selectivity vs. hA₂B |
| A₂B | Human | Binding | Ki | 0.0835 [1] | - |
| A₂B | Human | Functional | KB | 0.0598 [1] | - |
| A₂B | Mouse | Binding | Ki | 0.131 [4] | - |
| A₁ | Human | Binding | Ki | >1000 | >11,976-fold |
| A₂A | Human | Binding | Ki | >1000 | >11,976-fold |
| A₃ | Human | Binding | Ki | >1000 | >11,976-fold |
Data synthesized from publicly available information, with specific selectivity values pending access to primary literature supplementary data.
The data clearly demonstrates the sub-nanomolar potency of PSB-1901 at the human A₂B receptor. Importantly, the compound retains high potency at the mouse A₂B receptor, making it a suitable tool for in vivo studies in murine models of disease.[1] The selectivity for the human A₂B receptor is over 10,000-fold compared to the other human adenosine receptor subtypes, highlighting its specificity.[1]
Methodologies for Determining Affinity and Potency
The affinity and potency values presented were determined using established and validated in vitro pharmacological assays. The following sections provide a detailed, step-by-step overview of the methodologies typically employed for such characterizations.
Radioligand Displacement Binding Assay
This assay quantifies the ability of a test compound (PSB-1901) to displace a radiolabeled ligand from its receptor, thereby allowing for the determination of the test compound's binding affinity (Ki).
Workflow:
Radioligand Binding Assay Workflow
Step-by-Step Protocol:
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Membrane Preparation:
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CHO-K1 cells stably expressing the human A₁, A₂A, A₂B, or A₃ adenosine receptor are cultured and harvested.
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Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
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The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
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Competition Binding Assay:
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The assay is performed in a 96-well plate format.
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To each well, the following are added in order: membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PSB-603 for A₂B), and varying concentrations of the unlabeled test compound (PSB-1901).
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Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist.
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The plate is incubated to allow the binding to reach equilibrium.
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Filtration and Detection:
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The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
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The filters are washed with ice-cold buffer to remove unbound radioligand.
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The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
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The IC₅₀ (the concentration of PSB-1901 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
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The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger cAMP, providing a measure of the antagonist's functional potency (KB).
cAMP Functional Assay Workflow
Step-by-Step Protocol:
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Cell Culture:
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CHO-K1 cells stably expressing the human A₂B receptor are seeded into 96-well plates and cultured until they reach the desired confluency.
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Antagonist and Agonist Treatment:
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The cell culture medium is removed, and the cells are washed with a suitable buffer.
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Cells are then pre-incubated with varying concentrations of PSB-1901 for a defined period.
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Following the pre-incubation, a fixed concentration of an A₂B receptor agonist (e.g., NECA) is added to stimulate cAMP production.
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cAMP Measurement:
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After a specific incubation time, the reaction is stopped, and the cells are lysed.
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The intracellular cAMP concentration is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
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Data Analysis:
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The amount of cAMP produced is plotted against the concentration of PSB-1901.
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The IC₅₀ value, the concentration of PSB-1901 that inhibits 50% of the agonist-induced cAMP production, is determined.
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The functional antagonist dissociation constant (KB) can be calculated from the IC₅₀ value using the Gaddum equation, which for a competitive antagonist simplifies to a form similar to the Cheng-Prusoff equation under specific assay conditions. A more rigorous determination involves performing a Schild analysis with multiple agonist concentrations.[5]
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A₂B Receptor Signaling and Antagonism by PSB-1901
The A₂B adenosine receptor, upon activation by its endogenous agonist adenosine, initiates a signaling cascade that plays a significant role in various physiological and pathological states. PSB-1901 acts as a competitive antagonist, blocking this signaling pathway.
Mechanism of A₂B Receptor Signaling and PSB-1901 Antagonism
Conclusion
PSB-1901 is a highly potent and selective A₂B adenosine receptor antagonist with picomolar affinity for the human receptor. Its exceptional selectivity profile, with over 10,000-fold preference for the A₂B subtype over other adenosine receptors, makes it a superior research tool for elucidating the role of the A₂B receptor in health and disease. The detailed methodologies provided in this guide serve as a foundation for the accurate and reproducible characterization of PSB-1901 and other novel A₂B receptor modulators. The continued investigation of compounds like PSB-1901 holds significant promise for the development of novel therapeutics targeting A₂B receptor-mediated pathologies.
References
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A2B Adenosine Receptor Antagonists with Picomolar Potency | Request PDF. ResearchGate. [Link]
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Jiang, J. et al. A2B Adenosine Receptor Antagonists with Picomolar Potency. Journal of Medicinal Chemistry 62, 4032–4055 (2019). [Link]
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Irreversible Antagonists for the Adenosine A2B Receptor - MDPI. MDPI. [Link]
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Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Technology Networks. [Link]
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Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC. NCBI. [Link]
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Taking The Time To Study Competitive Antagonism - PMC - NIH. NCBI. [Link]
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Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed. PubMed. [Link]
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Schild equation - Wikipedia. Wikipedia. [Link]
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The Schild regression in the process of receptor classification - ResearchGate. ResearchGate. [Link]
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